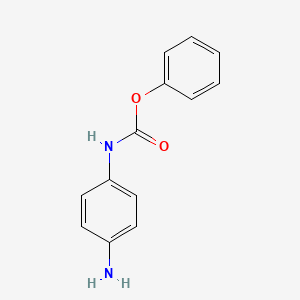

phenyl N-(4-aminophenyl)carbamate

Description

Significance of Carbamate (B1207046) Functionalities in Contemporary Chemical Sciences

Carbamate functionalities (-NHCOO-) are of paramount importance in contemporary chemical sciences due to their remarkable versatility and stability. acs.orgnih.gov Structurally, they can be considered hybrids of amides and esters, inheriting stability from the resonance delocalization of the nitrogen lone pair across the carbonyl group. acs.orgnih.gov This inherent stability, coupled with their ability to participate in hydrogen bonding, makes them crucial motifs in medicinal chemistry, where they are often employed as bioisosteres of amide bonds in peptidomimetics to enhance metabolic stability and cell permeability. acs.orgnih.gov

Beyond the realm of life sciences, carbamates are integral to polymer chemistry, most notably as the defining linkage in polyurethanes. acs.org They also serve as essential protecting groups for amines in multi-step organic synthesis, offering a balance of stability under various reaction conditions and selective deprotection when required. acs.org The diverse applications of the carbamate group underscore its fundamental role in the design and synthesis of functional molecules.

Overview of Aromatic Carbamates within Advanced Synthetic Chemistry and Materials Research

Aromatic carbamates, a subclass of carbamates where the nitrogen or oxygen atom (or both) is attached to an aromatic ring, possess distinct properties that make them particularly valuable in advanced synthetic chemistry and materials research. The presence of aromatic rings introduces rigidity and specific electronic properties to the molecule. In synthetic chemistry, aromatic carbamates are key intermediates in the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. acs.org The phenoxycarbonyl group, for instance, can act as a leaving group in various nucleophilic substitution reactions.

In materials science, aromatic carbamates are crucial building blocks for high-performance polymers. The rigid nature of the aromatic rings contributes to enhanced thermal stability and mechanical strength in the resulting materials. Their ability to form ordered structures through π-π stacking and hydrogen bonding makes them suitable for applications in liquid crystals, organic electronics, and advanced coatings. The ongoing research in this area continues to uncover new applications for these versatile compounds.

Historical Context and Initial Academic Interest in Phenyl N-(4-aminophenyl)carbamate as a Molecular Scaffold

While a definitive seminal publication detailing the first synthesis of this compound is not readily apparent in a historical context, its emergence in the chemical literature is intrinsically linked to the broader development of carbamate chemistry. The fundamental reaction to form a carbamate, the reaction of an amine with a chloroformate, has been a staple of organic synthesis for over a century. It is plausible that this compound was first synthesized and characterized as part of systematic studies on the reactivity of aromatic diamines with various electrophiles.

Initial academic interest in this specific molecule likely stemmed from its bifunctional nature. The presence of a free primary amine on one of the phenyl rings, in addition to the carbamate linkage, makes it a valuable monomer for polymerization reactions. Early research in polymer chemistry, particularly in the development of polyurethanes and polyureas, would have recognized the potential of this compound to introduce specific aromatic and carbamate moieties into a polymer backbone. Furthermore, its structural similarity to known dye precursors and other industrially relevant chemicals would have spurred investigations into its properties and potential applications. The synthesis of analogous compounds, such as those derived from p-nitroaniline followed by reduction, provides a likely route for its initial preparation in academic laboratories. researchgate.net

Research Gaps and Objectives for Comprehensive Investigations into this compound

Despite its potential, a comprehensive understanding of the full scope of this compound's utility remains to be elucidated, presenting several key research gaps and objectives for future investigations.

Detailed Research Findings Table:

| Research Area | Identified Gaps | Future Research Objectives |

| Advanced Materials | Limited studies on the incorporation of this compound into novel high-performance polymers with tailored properties. | - Synthesize and characterize new polyurethanes, polyamides, and polyimides using this compound as a monomer. - Investigate the impact of the carbamate and aromatic functionalities on the thermal, mechanical, and optical properties of the resulting polymers. |

| Medicinal Chemistry | The potential of the this compound scaffold as a core structure for the development of new therapeutic agents is largely unexplored. | - Design and synthesize a library of derivatives by modifying the phenyl and aminophenyl rings. - Screen these derivatives for various biological activities, such as kinase inhibition or antimicrobial effects. |

| Supramolecular Chemistry | A lack of in-depth studies on the self-assembly properties and host-guest chemistry of this compound and its derivatives. | - Investigate the formation of well-defined supramolecular structures through hydrogen bonding and π-π stacking. - Explore the potential of these assemblies in areas such as molecular recognition and sensing. |

| Catalysis | The application of this compound-derived ligands in homogeneous and heterogeneous catalysis is an unchartered area. | - Synthesize novel ligands incorporating this scaffold for use in transition metal-catalyzed cross-coupling reactions. - Evaluate the catalytic efficiency and selectivity of these new ligand systems. |

Addressing these research gaps through focused and comprehensive investigations will undoubtedly unlock the full potential of this compound as a versatile molecular scaffold in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJWATZWCACOIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Phenyl N 4 Aminophenyl Carbamate and Its Analogues

One-Pot and Multi-Step Synthetic Protocols for the Carbamate (B1207046) Core

The formation of the carbamate linkage is central to the synthesis of phenyl N-(4-aminophenyl)carbamate. Both one-pot and multi-step strategies have been developed to achieve this transformation, offering various advantages in terms of yield, purity, and scalability.

Catalytic Hydrogenation and Condensation Routes (e.g., employing Raney Nickel, Palladium on Carbon)

Catalytic hydrogenation is a prominent method for the synthesis of aminophenyl carbamates, often starting from the corresponding nitroaromatic compounds. This approach typically involves the reduction of a nitro group to an amine in the presence of a catalyst, followed by a condensation reaction to form the carbamate.

Raney Nickel is a well-established, cost-effective heterogeneous catalyst for hydrogenation reactions. acs.org It is prepared by treating a nickel-aluminum alloy with a concentrated sodium hydroxide (B78521) solution, which leaches out the aluminum, leaving a porous, high-surface-area nickel catalyst. acs.orgorgsyn.org Raney nickel is effective in converting nitroarenes to anilines under relatively mild conditions of temperature and pressure. orgsyn.orggoogle.com For instance, the hydrogenation of dinitrotoluene to diaminotoluene is a key industrial process catalyzed by Raney nickel. acs.org The use of Raney nickel for the reduction of nitro compounds can be extended to the synthesis of this compound by subsequent reaction with a suitable carbonyl source. rsc.org However, the activity of Raney nickel can decrease over time, necessitating regeneration procedures to restore its catalytic efficiency. mdpi.comresearchgate.net

Palladium on carbon (Pd/C) is another highly efficient and versatile heterogeneous catalyst for hydrogenation. samaterials.com It is widely used for the reduction of nitro groups to amines due to its high activity and selectivity. researchgate.netrsc.org The synthesis of this compound can be achieved by the Pd/C-catalyzed hydrogenation of a suitable nitro-substituted precursor. researchgate.nettdcommons.org The catalytic efficiency of Pd/C is influenced by factors such as the palladium loading, particle size, and the nature of the carbon support. mdpi.comgoogle.com The reaction is typically carried out using hydrogen gas, often with a balloon setup for lab-scale syntheses. youtube.com

A common multi-step approach involves the initial synthesis of a nitro-substituted carbamate, followed by catalytic hydrogenation. For example, reacting a nitro-substituted aniline (B41778) with a chloroformate can yield a nitrophenyl carbamate, which is then reduced to the corresponding aminophenyl carbamate using Pd/C and hydrogen. researchgate.net

Table 1: Comparison of Catalysts for Hydrogenation of Nitroarenes

| Catalyst | Advantages | Disadvantages |

| Raney Nickel | Cost-effective, highly active for various reductions. acs.org | Can be pyrophoric, may require careful handling, deactivation over time. orgsyn.orgmdpi.com |

| Palladium on Carbon (Pd/C) | Highly efficient, selective, versatile for many functional groups. samaterials.commdpi.com | More expensive than Raney nickel, potential for catalyst poisoning. youtube.com |

Carbonylation Reactions and Alternative Carbamate Formation Strategies (e.g., utilizing Triphosgene (B27547), Phenyl Chloroformate)

Carbonylation reactions offer a direct route to carbamates by introducing a carbonyl group. samaterials.com These methods often utilize carbon monoxide or its surrogates.

Triphosgene , a stable crystalline solid, serves as a safer and more convenient substitute for the highly toxic phosgene (B1210022) gas. nih.gov It reacts with amines and alcohols to form carbamates. nih.gov The reaction of an amine with triphosgene in the presence of a base like triethylamine (B128534) can generate an isocyanate intermediate, which is then trapped by an alcohol or another amine to yield the desired carbamate or urea (B33335). nih.gov

Phenyl chloroformate is another key reagent for carbamate synthesis. niscpr.res.in It readily reacts with primary and secondary amines to form phenyl carbamates. nih.govgoogle.com A general procedure involves adding phenyl chloroformate to a solution of the amine in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. nih.gov This method is often employed in a two-phase system where the reaction between a phenol (B47542) and phosgene first yields the phenyl chloroformate, which then reacts with an amine to produce the final carbamate product. google.comgoogle.com

Alternative strategies for carbamate formation include oxidative carbonylation, which utilizes a transition metal catalyst, an oxidant, and carbon monoxide. rsc.orgresearchgate.net Rhodium-catalyzed oxidative carbonylation, for instance, allows for the synthesis of a wide variety of carbamates from amines, alcohols, and carbon monoxide under mild conditions. rsc.orgunizar.es Gold complexes have also been explored as catalysts for the oxidative carbonylation of amines. researchgate.net

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific research on the microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the general principles of microwave chemistry suggest its potential applicability. For instance, microwave irradiation has been successfully used in the reductive alkylation of methyl carbamate to produce primary amines, highlighting its utility in carbamate-related transformations. organic-chemistry.org

Strategies for Amine Protection and Deprotection (e.g., Boc Group) in the Context of this compound Synthesis

In multi-step syntheses involving molecules with multiple reactive sites, the use of protecting groups is crucial. For the synthesis of this compound, protecting the amino group is often necessary to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. total-synthesis.com It is easily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The Boc group is stable under a wide range of conditions, including basic hydrolysis and catalytic hydrogenation, but it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). total-synthesis.commasterorganicchemistry.com This orthogonality makes it compatible with other protecting groups like the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. total-synthesis.commasterorganicchemistry.com

The protection mechanism involves the nucleophilic attack of the amine on the Boc anhydride, with the subsequent loss of a carbonate leaving group. total-synthesis.com Deprotection with a strong acid like TFA proceeds by protonation of the carbamate oxygen, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid, which then decarboxylates to yield the free amine. masterorganicchemistry.com

Table 2: Common Amine Protecting Groups and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagent for Protection | Deprotection Condition |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acid (e.g., TFA) total-synthesis.commasterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz or Z | Benzyl (B1604629) chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.comacs.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate | Pd(0) catalyst acs.org |

Green Chemistry Principles Applied to the Synthesis of this compound Derivatives

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

One key aspect of green chemistry is the use of safer reagents and solvents. For example, replacing the highly toxic phosgene with a safer alternative like triphosgene is a significant step towards a greener synthesis of carbamates. nih.gov The use of catalytic methods, such as catalytic hydrogenation with recyclable catalysts like Pd/C, is inherently greener than stoichiometric reactions as it reduces waste. samaterials.com

Developing one-pot syntheses also aligns with green chemistry principles by reducing the number of reaction steps, minimizing solvent usage, and decreasing energy consumption. organic-chemistry.org Furthermore, exploring the use of renewable starting materials and developing reactions that can be carried out in more environmentally benign solvents, such as water or ionic liquids, are active areas of research. organic-chemistry.org

Regioselective Synthesis of ortho-, meta-, and para-Substituted Isomers of Aminophenyl Carbamates

The regioselective synthesis of substituted aminophenyl carbamates is crucial for developing structure-activity relationships in medicinal chemistry and for tailoring the properties of materials. The position of the substituent on the phenyl ring can significantly impact the biological activity and physical properties of the molecule.

The synthesis of specific isomers typically relies on the availability of the corresponding substituted starting materials. For example, to synthesize an ortho-substituted aminophenyl carbamate, one would start with an ortho-substituted nitrophenol or aminophenol.

The general synthetic strategies discussed earlier, such as catalytic hydrogenation of a substituted nitrophenyl carbamate or the reaction of a substituted aminophenol with a chloroformate, can be applied to produce the desired isomer. The key is to control the regiochemistry during the synthesis of the starting materials. For instance, the synthesis of N-(propargyl)diazenecarboxamide involved the reaction of propargyl amine with triphosgene, followed by the addition of an aryl hydrazine (B178648) to trap the in situ formed isocyanate, demonstrating a method to introduce specific functionalities. nih.gov

Chemical Reactivity and Mechanistic Aspects of Phenyl N 4 Aminophenyl Carbamate

Reactivity of the Carbamate (B1207046) Functional Group

The carbamate group (-NH-C(=O)-O-) is a hybrid of an amide and an ester, and its reactivity reflects this dual nature. It is generally characterized by good chemical and proteolytic stability. nih.gov The delocalization of the nitrogen lone pair electrons into the carbonyl group imparts a degree of conformational restriction. nih.gov

The reactivity of the carbamate is significantly influenced by the nature of the substituents on the nitrogen and oxygen atoms. In the case of phenyl N-(4-aminophenyl)carbamate, the phenyl group acts as a good leaving group, making the carbamate susceptible to nucleophilic attack. nih.gov

Phenylcarbamates of primary amines are known to be reactive species for the formation of ureas. nih.gov The phenoxycarbonyl (Phoc) group, a feature of this compound, has been explored as a protecting group in peptide synthesis, although it has been largely superseded by Boc and Fmoc groups due to issues with intramolecular cyclization. nih.gov However, there is a renewed interest in phenyloxycarbamates for the preparation of other important organic compounds like oxazolidinones and ureas. nih.gov

The basic hydrolysis of phenoxycarbonyl carbamates derived from primary amines can proceed through an E1cb-type mechanism, which involves the in situ formation of an isocyanate intermediate. nih.gov This contrasts with N,N-disubstituted carbamate phenyl esters, which typically undergo hydrolysis via a BAc2 mechanism under more forcing conditions. nih.gov

Role of the Aminophenyl Moiety in Reaction Pathways

The aminophenyl moiety in this compound plays a crucial role in directing the molecule's reactivity. The primary amino group (-NH2) is a nucleophilic center and can participate in various reactions. For instance, it can react with electrophiles, a property leveraged in the synthesis of more complex molecules.

The presence of the amino group can also influence the reactivity of the carbamate functionality. In reactions involving the carbamate, the amino group may need to be protected to prevent unwanted side reactions. However, studies have shown a chemoselective reactivity where the carbamate of a primary aliphatic amine reacts in preference to an aromatic primary amine, suggesting that protection may not always be necessary. nih.gov This selectivity is valuable in synthetic chemistry, allowing for the targeted modification of molecules.

The aminophenyl group is also a key component in the synthesis of various derivatives. For example, N-[4-[(phenylcarbamoyl)amino]phenyl]benzenesulfonamide derivatives have been prepared through the condensation of an azide (B81097) with primary aromatic amines, highlighting the utility of the aminophenyl precursor. farmaciajournal.com

Mechanistic Studies of Carbamate Bond Formation and Cleavage

The formation of the carbamate bond in this compound and related structures is typically achieved through the reaction of an amine with a carbonyl compound. cymitquimica.com A common synthetic route involves the reaction of an isocyanate with an alcohol or phenol (B47542). Alternatively, the Curtius degradation of an azide can generate an isocyanate intermediate, which is then trapped by an amine to form a urea (B33335) linkage, a structure closely related to carbamates. farmaciajournal.com

The cleavage of the carbamate bond, particularly the phenoxycarbonyl group, can be achieved under various conditions. Basic hydrolysis, as mentioned earlier, can proceed via an E1cb or BAc2 mechanism depending on the substitution at the nitrogen atom. nih.gov The use of reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) has also been investigated for the deprotection of the Phoc group. nih.gov

Mechanistic studies often focus on the role of the leaving group in facilitating the reaction. An ideal leaving group should be highly electron-withdrawing to increase the electrophilicity of the carbonyl carbon and should have low nucleophilicity to prevent side reactions. nih.gov

Conformational Analysis and Rotational Barriers within this compound Structures

The conformational behavior of carbamates is a key determinant of their properties and interactions. The carbamate group can exist in syn and anti conformations due to hindered rotation around the C-N bond. nih.gov Unlike amides, carbamates often show a preference for the anti conformation, which is typically favored by 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference can be small, leading to a mixture of conformers. nih.gov

The rotational barrier of the C-N bond in carbamates has been studied using both experimental (e.g., dynamic NMR) and theoretical (e.g., DFT calculations) methods. nih.govnih.gov These barriers are generally found to be 3-4 kcal/mol lower than those in amides due to electronic and steric effects of the additional oxygen atom. nih.gov

In the solid state, the conformation is also influenced by intermolecular interactions. For instance, in the crystal structure of phenyl N-(4-nitrophenyl)carbamate, a related compound, the dihedral angle between the two aromatic rings is significant, and the carbamate group is twisted relative to both rings. researchgate.net Hydrogen bonding also plays a crucial role in the crystal packing. researchgate.net

Table 1: Calculated Rotational Barriers for Related Formamide (B127407) Structures

| Compound | Rotational Barrier (ΔG≠298, kcal/mol) |

| N-benzhydrylformamide (BHFA) | 20-23 |

| N-methyl-N-benzhydrylformamide (BHFA-NMe) | 20-23 |

| Ortho-halogen-substituted N-benzhydrylformamides | 20-23 |

Data derived from DFT calculations on related formamide structures, providing an estimate of the rotational barrier of the formyl group. nih.gov

Influence of Substituents on Reaction Kinetics and Thermodynamics

Substituents on both the phenyl ring and the aminophenyl moiety can significantly impact the reaction kinetics and thermodynamics of this compound.

Electron-withdrawing groups on the phenyl ring of the phenoxycarbonyl group increase its leaving group ability, thereby accelerating nucleophilic attack at the carbamate carbonyl. For example, para-nitrophenyloxycarbonyl groups are more reactive than their unsubstituted counterparts. nih.gov

Conversely, substituents on the aminophenyl ring can modulate the nucleophilicity of the amino group and the electronic properties of the entire molecule. Electron-donating groups would be expected to increase the nucleophilicity of the amine, while electron-withdrawing groups would decrease it.

In the context of palladium-catalyzed amination reactions, a field where related aryl amines are frequently used, the electronic nature of substituents on the aryl group has a pronounced effect. Electron-rich aryl groups can hamper the final carbon-nitrogen bond-forming reductive elimination step, whereas electron-deficient aryl rings facilitate this process. acs.org While this study focuses on a different reaction, the principles of substituent effects on the reactivity of aryl amines are broadly applicable.

The thermodynamic stability of the molecule and its reaction intermediates is also influenced by substituents. These effects can be quantified through computational studies, which can predict changes in Gibbs free energy for various reaction pathways.

Derivatization and Design of Novel Analogues Based on the Phenyl N 4 Aminophenyl Carbamate Scaffold

Synthesis of Substituted Aryl and Heteroaryl Carbamate (B1207046) Derivatives

The synthesis of derivatives based on the phenyl N-(4-aminophenyl)carbamate scaffold is achieved through several established and innovative chemical methodologies. The reactivity of the terminal 4-amino group and the carbamate nitrogen allows for the introduction of a wide range of substituents, including various aryl and heteroaryl moieties.

A primary method for creating N-aryl carbamates involves palladium-catalyzed cross-coupling reactions. rsc.orgnih.gov This powerful technique allows for the formation of the carbamate C-N bond by coupling aryl chlorides or triflates with a source of cyanate, such as sodium cyanate, in the presence of an alcohol. rsc.orgnih.gov The process generates an aryl isocyanate intermediate in situ, which is then trapped by the alcohol to yield the desired carbamate. nih.gov This methodology is noted for its efficiency and broad substrate scope, accommodating various functional groups on the aryl partners. rsc.orgnih.gov Nickel-catalyzed amination of aryl carbamates represents another advanced method for forming C-N bonds, expanding the toolkit for creating diverse libraries of these compounds. espublisher.com

More traditional, yet highly effective, methods involve the reaction of an amine with a chloroformate. A general procedure for synthesizing phenyl carbamates involves the addition of phenyl chloroformate to a solution of the corresponding amine in a suitable solvent like dry tetrahydrofuran (B95107) (THF) at room temperature. nih.gov Similarly, substituted ureas, which are structurally related to carbamates, can be prepared by reacting the 4-amino group with various isocyanates. For instance, reacting p-nitroaniline (a precursor to the aminophenyl moiety after reduction) with an appropriate isocyanate in dichloromethane (B109758) (DCM) yields urea (B33335) derivatives. arabjchem.org

The synthesis can also proceed by building the structure in reverse. For example, N-(4-aminophenyl)-substituted benzamides are synthesized by first reacting p-nitroaniline with an acyl chloride (like benzoyl chloride) and then reducing the nitro group to an amine using a palladium-on-carbon (Pd/C) catalyst. arabjchem.org

These synthetic strategies enable the creation of a wide array of derivatives. For instance, researchers have synthesized tert-butyl (substituted benzamido)phenylcarbamate derivatives by coupling various benzoic acids to an aminophenyl carbamate core using peptide coupling reagents like EDCI and HOBt. Current time information in Bangalore, IN. The table below summarizes some of the key synthetic approaches.

Table 1: Synthetic Methods for Derivatization

| Method | Reagents & Conditions | Type of Derivative Formed | Reference(s) |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl-X (X=Cl, OTf), NaOCN, Alcohol, Pd-catalyst | N-Aryl Carbamates | rsc.orgnih.gov |

| Reaction with Chloroformate | Amine, Phenyl Chloroformate, THF | Phenyl Carbamates | nih.gov |

| Reaction with Isocyanate | Amine (e.g., p-nitroaniline), Isocyanate, DCM | Phenylureas | arabjchem.org |

| Amide Coupling followed by Reduction | p-Nitroaniline, Acyl Chloride; then H₂, Pd/C | N-(4-aminophenyl) amides | arabjchem.org |

| Peptide Coupling | Aminophenyl carbamate, Carboxylic Acid, EDCI, HOBt | N-Acylphenyl Carbamates | Current time information in Bangalore, IN. |

Incorporation of this compound into Complex Molecular Architectures (e.g., Piperazine (B1678402), Coumarin (B35378), Pyran, Sulfonamide Systems)

The this compound scaffold serves as a valuable building block for constructing more complex molecules, integrating its structural features into larger systems like piperazines, coumarins, and sulfonamides. This integration aims to combine the properties of the carbamate scaffold with the distinct chemical and pharmacological characteristics of these other cyclic systems.

Piperazine Systems: The terminal 4-amino group of the scaffold can be readily incorporated into a piperazine ring. An example is the compound Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate. wur.nl The synthesis of such molecules typically involves the nucleophilic substitution reaction between a piperazine-substituted aniline (B41778), such as 1-(4-aminophenyl)-4-(4-methoxyphenyl)piperazine, and phenyl chloroformate. The precursor, 1-(4-aminophenyl)piperazine, is a known chemical entity available for such synthetic modifications. researchgate.netnih.gov

Coumarin Systems: The aminophenyl moiety is a common feature in various biologically active coumarin derivatives. For example, a series of 3-(4-aminophenyl)-coumarin derivatives have been synthesized and evaluated for various activities. ajgreenchem.com Further derivatization of these structures at the amino group or other positions on the coumarin ring allows for fine-tuning of their properties. ajgreenchem.com A notable example involves the synthesis of fluorinated N-benzoyl and N-phenylacetoyl derivatives of 3-(4-aminophenyl)-coumarin-7-O-sulfamate, which were designed as steroid sulfatase inhibitors. These complex structures combine the coumarin core, a sulfamate (B1201201) group, and an acylated aminophenyl moiety, demonstrating the scaffold's utility in creating intricate molecular designs.

Pyran Systems: Direct incorporation of the this compound scaffold into pyran ring systems is not extensively documented in the reviewed literature. However, the synthesis of pyran derivatives is a well-established field of organic chemistry, with methods including intramolecular Heck reactions and various cycloaddition strategies. rsc.orgnih.gov A plausible synthetic route to a pyran-conjugated derivative could involve the acylation of the 4'-amino group of this compound with a pyranoyl chloride or coupling with a pyran-containing carboxylic acid. Alternatively, multi-component reactions that form a 4H-pyran ring could potentially utilize an aminophenyl derivative as one of the key starting materials. arabjchem.org

Sulfonamide Systems: The aminophenyl group can be part of a sulfonamide linkage, creating complex structures with potential therapeutic applications. For instance, a process has been developed for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl (1S,2R)-3-[(4-aminophenyl)sulfonylamino]-1-benzyl-2-hydroxypropylcarbamate. arabjchem.org This molecule, an HIV protease inhibitor, features a 4-aminobenzene sulfonamide moiety linked to a complex carbamate. arabjchem.org The synthesis often starts from a p-nitrobenzenesulfonyl derivative, which is later reduced to the corresponding 4-aminophenyl sulfonamide. arabjchem.org This highlights the compatibility of the aminophenyl sulfonamide group with carbamate chemistry.

Table 2: Examples of Complex Molecular Architectures

| Architecture | Example Compound Class | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Piperazine | Phenyl N-[4-(piperazin-1-yl)phenyl]carbamates | Reaction of a piperazine-substituted aniline with phenyl chloroformate. | wur.nl |

| Coumarin | N-Acylated 3-(4-aminophenyl)-coumarin-7-O-sulfamates | Acylation of the amino group of a pre-formed 3-(4-aminophenyl)coumarin derivative. | |

| Sulfonamide | 4-Aminophenyl sulfonamide-containing carbamates | Coupling of a 4-aminophenyl sulfonamide intermediate with a suitable alcohol/chloroformate. | arabjchem.org |

Rational Design Principles for Modulating Chemical Properties through Structural Modifications

The rational design of analogues based on the this compound scaffold relies on several key chemical principles. The carbamate group itself is a critical modulator of a molecule's properties. It is a bioisostere of the amide bond but offers different characteristics in terms of stability, conformation, and hydrogen bonding capacity. nih.gov

One of the core design principles is the modulation of intramolecular and intermolecular interactions. The carbamate functionality imposes a degree of conformational restriction due to the delocalization of the nitrogen lone-pair electrons into the carbonyl group. This can be crucial for orienting substituents in a specific way to interact with a biological target. Furthermore, the carbamate group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling it to form stable interactions within protein binding sites.

Substitution at the O- and N-termini of the carbamate provides a powerful tool for tuning the molecule's physicochemical properties. For example, modifying the phenyl group on the oxygen (the "O-terminus") or adding substituents to the aminophenyl ring (the "N-terminus") can alter lipophilicity, solubility, and metabolic stability. Palladium-catalyzed synthesis methods have shown that the yield and stability of N-aryl carbamates can be influenced by the electronic nature of the alcohol or phenol (B47542) used in the synthesis; electron-rich phenols generally give good yields, while extremely electron-poor phenols may fail to produce the desired product. rsc.org

Another design principle involves using the carbamate as a stable linker or a prodrug moiety. Carbamates are generally more stable to chemical and enzymatic hydrolysis than esters, making them suitable for connecting different molecular fragments while maintaining structural integrity in vivo. The synthesis of intermediates like Hexyl (amino(4-aminophenyl)methylene)carbamate for the drug Dabigatran etexilate illustrates how a specific carbamate structure is designed as a key component for a larger, more complex active molecule.

Development of Bis-Functionalized Carbamate Scaffolds for Multivalent Interactions

To achieve multivalent interactions, where a single molecule engages with multiple binding sites simultaneously, researchers design scaffolds bearing multiple functional groups. The this compound structure is amenable to such bis-functionalization.

A key strategy for creating such scaffolds is to introduce chemical handles that are suitable for subsequent conjugation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition, or "click chemistry." A prime example of this design principle is the synthesis of tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. In this molecule, two propargyl (prop-2-yn-1-yl) groups are attached to one of the amino groups of a phenylenediamine core that is protected as a carbamate. These terminal alkyne groups serve as reactive sites for clicking onto molecules bearing azide (B81097) functionalities.

Although this specific example uses an ortho-phenylenediamine starting material, the same principle is directly applicable to the para-isomer, 4-aminophenylaniline, which is the precursor to this compound. A hypothetical synthetic route would involve the dialkylation of the 4'-amino group with a suitable electrophile like propargyl bromide, yielding a bis-alkyne functionalized scaffold. This bis-functionalized molecule could then be used as a central platform to attach two other molecules (which could be identical or different), leading to the creation of homodimeric or heterodimeric conjugates for targeting multivalent biological systems. These alkyne scaffolds have broad applications in medicinal and materials chemistry.

Computational and Theoretical Investigations of Phenyl N 4 Aminophenyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For phenyl N-(4-aminophenyl)carbamate, DFT studies would provide insights into its optimized geometry, vibrational frequencies, and electronic properties. These calculations are typically performed using specific basis sets, such as 6-31G(d,p) or cc-pVDZ, which determine the accuracy of the results.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbital Energies, Electron Localization Functions)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.govsigmaaldrich.com A smaller gap generally suggests a more reactive molecule. nih.gov

Electron Localization Functions (ELF) would provide a visual representation of the electron localization in the molecule, helping to identify bonding patterns and lone pairs of electrons.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Analysis for Predicting Chemical Reactivity Preferences

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov The MEP surface illustrates the charge distribution within a molecule, with different colors representing varying electrostatic potentials. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. This analysis would be instrumental in understanding the reactive behavior of this compound in chemical reactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It allows for the investigation of intramolecular charge transfer (ICT) by quantifying the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. This analysis would reveal the nature and strength of hyperconjugative interactions and hydrogen bonds within the this compound molecule, offering a deeper understanding of its stability and electronic communication between different functional groups.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hirshfeld Surface Analysis, Interaction Energy Calculations)

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Interaction Type | Contribution (%) |

| H···H | |

| C-H···O | |

| N-H···O | |

| C-H···π | |

| π···π |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Concluding Remarks

While the theoretical frameworks and computational tools are readily available to perform an in-depth analysis of this compound, a dedicated study focusing on this specific compound is currently absent from the scientific literature. The generation of the detailed research findings and data tables as requested would necessitate original research. The information presented here serves as a blueprint for what such a study would entail, drawing on the methodologies applied to analogous compounds.

Applications and Functionalization Strategies in Advanced Chemical and Materials Science

Phenyl N-(4-aminophenyl)carbamate as a Versatile Building Block in Organic Synthesis

Organic building blocks are the foundational molecular units used to construct more complex compounds, playing a critical role in the synthesis of a vast array of organic molecules. oki.com this compound, with its distinct functional groups, serves as a valuable synthon. Phenylcarbamates are noted for their stability, which allows for the large-scale preparation of synthons for further chemical transformations. nih.gov The carbamate (B1207046) group itself is a cornerstone of synthetic chemistry, often employed as a protecting group for amines. nih.govnih.gov

The presence of a reactive primary amine allows this compound to act as a nucleophile in a variety of carbon-nitrogen bond-forming reactions. This makes it a suitable precursor for constructing larger, more complex molecular architectures. For instance, the primary amine can undergo acylation, alkylation, or condensation reactions to build new frameworks.

| Functional Group Utilized | Reaction Type | Potential Product Class | Rationale |

|---|---|---|---|

| Primary Amine (-NH₂) | Acylation / Amidation | Substituted Amides | Reaction with acyl chlorides or carboxylic acids to form amide bonds, a common linkage in pharmaceuticals and polymers. researchgate.net |

| Primary Amine (-NH₂) | Condensation | Imines / Schiff Bases | Reaction with aldehydes or ketones, creating precursors for more complex heterocyclic systems. |

| Carbamate & Amine | Polycondensation | Polyureas / Polyamides | The molecule can act as a diamine monomer (after deprotection) or participate in reactions to form urea (B33335) linkages. nih.gov |

| Carbamate (-NHCOOPh) | Nucleophilic Substitution | Asymmetric Ureas | The phenylcarbamate group can react with other amines to form urea derivatives, a key structure in many biologically active compounds. nih.gov |

In medicinal chemistry, the replacement of native amide bonds in peptides with unnatural linkages is a common strategy to enhance metabolic stability and cell permeability. nih.gov The carbamate functional group is widely utilized as a stable and effective peptide bond surrogate. nih.gov Phenylcarbamates, in particular, have been identified as important tools in peptide and pseudopeptide chemistry. nih.gov

The phenyloxycarbonyl (Phoc) group can serve as a protecting group in peptide synthesis, and the resulting carbamate linkage can act as a bioisostere for the amide bond. nih.gov This approach is valuable for inhibiting protein-protein interactions and for the synthesis of cyclic peptides and polyureas that can mimic peptide structures. nih.gov While the direct application of this compound in a specific, marketed peptidomimetic is not documented in available literature, its structure is ideally suited for this purpose. The primary amine allows for coupling to a peptide sequence or another amino acid, while the pre-existing carbamate bond serves as the surrogate linkage.

Integration into Polymer Chemistry and Advanced Functional Materials

The bifunctional nature of this compound makes it a candidate for incorporation into polymeric structures. According to substance information from the European Chemicals Agency (ECHA), this compound is utilized in the industrial production of polymers, coating products, and fillers. europa.eu This indicates its role as a monomer or an additive in the formulation of various materials. oki.comeuropa.eu

Covalent Organic Frameworks (COFs) are crystalline, porous materials constructed from organic building blocks. europa.eu The synthesis of COFs often relies on the reaction between multitopic linkers, such as those containing multiple amine or aldehyde groups. This compound, possessing two amine functionalities (one primary, one as a carbamate), can be considered a potential monomer for polymerization.

The carbamate group can be hydrolyzed to yield p-phenylenediamine, a common building block for polymers. Alternatively, the intact molecule could be used to create polymers with both amide and carbamate or urea linkages. For example, the revival of phenyloxycarbamates has been noted for the preparation of polyurea, a class of polymers with applications in advanced materials. nih.gov While studies specifically using this compound to create COFs were not found, its potential is clear based on the established chemistry of related aminophenyl precursors in COF synthesis.

| Polymer Type | Role of this compound | Rationale |

|---|---|---|

| Polyureas | Monomer | The primary amine can react with isocyanates, or the carbamate group can react with other amines to form urea linkages. nih.gov |

| Polyamides/Polyimides | Monomer Precursor | Hydrolysis of the carbamate yields p-phenylenediamine, a standard monomer for high-performance polyamides and polyimides. |

| Polyurethanes | Monomer Precursor | Conversion of the diamine precursor to a diisocyanate would allow for its use in polyurethane synthesis. |

Stimuli-responsive polymers, which degrade or change their properties in response to external triggers like light, are of great interest for applications such as drug delivery and smart materials. While no studies have been found that specifically use this compound for this purpose, the carbamate linkage is a key component in some UV-responsive systems. In related research, polymers containing photolabile carbamate groups, such as those protected with a nitrobenzyl group, have been shown to degrade upon UV irradiation. europa.eu This process cleaves the carbamate, initiating a cascade of reactions that leads to the breakdown of the polymer backbone. europa.eu The general principle suggests that a polymer incorporating the this compound structure could potentially be engineered for UV-responsiveness, although this remains a hypothetical application without direct supporting research for this specific molecule.

Coordination Chemistry and Ligand Design for Metal Complexes

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. This compound contains several potential donor atoms—specifically the nitrogen atoms of the amine and carbamate groups and the oxygen atoms of the carbamate. This structure gives it the potential to act as a ligand, binding to metal ions to form stable complexes.

Research into the coordination chemistry of N-aryl-O-alkyl thiocarbamates, which are structurally similar to carbamates, shows that these types of molecules are increasingly used as ligands for transition metals like mercury(II), copper(I), and silver(I). bldpharm.com Furthermore, other complex aminophenyl derivatives have been successfully used to create metal complexes with chromium, molybdenum, and tungsten. drugbank.com These studies establish a precedent for the ligating ability of molecules containing aminophenyl and carbamate-like moieties. However, a specific investigation into the coordination chemistry or metal complexes of this compound itself is not present in the reviewed scientific literature. Its potential as a ligand remains an unexplored area of research.

Synthesis of this compound-Derived Ligands

The functionalization of this compound into sophisticated ligands primarily leverages the reactivity of its terminal primary amino (-NH₂) group. This group serves as a versatile handle for constructing multidentate ligands, most commonly through Schiff base condensation reactions. Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are readily formed by the reaction of a primary amine with an aldehyde or a ketone. sapub.orglibretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org

The general synthetic strategy involves the condensation of this compound with various carbonyl compounds in a suitable solvent, such as ethanol. The reaction mixture is often heated under reflux to drive the reaction to completion. The resulting Schiff base ligand precipitates upon cooling and can be purified by recrystallization.

The versatility of this approach allows for the synthesis of a wide array of ligands with varying denticity and electronic properties. By selecting different aldehydes or ketones, the coordinating environment of the final ligand can be precisely tuned. For instance, the reaction with salicylaldehyde (B1680747) or its derivatives introduces a hydroxyl group in the ortho position to the imine, creating a bidentate ligand capable of forming a stable six-membered chelate ring with a metal ion through the imine nitrogen and the phenolic oxygen.

The synthesis of polydentate ligands can be achieved by using dicarbonyl compounds or by employing aldehydes that contain additional donor atoms. This modular approach enables the creation of ligands designed for specific metal ions and applications in materials science and catalysis. While the carbamate moiety is generally stable under the conditions used for Schiff base formation, its phenoxy group acts as a good leaving group under certain conditions, a reactivity that can be exploited in further functionalization steps. nih.govnih.gov

Table 1: Representative Synthetic Schemes for this compound-Derived Ligands

| Reactant 1 | Reactant 2 | Reaction Conditions | Resulting Ligand Type |

| This compound | Salicylaldehyde | Ethanol, reflux | Bidentate (N, O) Schiff Base |

| This compound | 2-Hydroxy-1-naphthaldehyde | Ethanol, reflux | Bidentate (N, O) Schiff Base |

| This compound | 2-Acetylpyridine | Methanol, acetic acid (cat.) | Bidentate (N, N) Schiff Base |

| This compound (2 eq.) | Glyoxal | Ethanol, reflux | Tetradentate (N, N, N, N) Schiff Base |

Elucidation of Coordination Geometries and Metal-Ligand Interactions

The coordination behavior of ligands derived from this compound is dictated by the nature and spatial arrangement of their donor atoms. The Schiff base derivatives of this compound are effective chelating agents for a variety of transition metals, forming stable complexes with diverse coordination geometries. researchgate.netmdpi.com The elucidation of these structures and the nature of the metal-ligand bond is accomplished through a combination of spectroscopic and analytical techniques.

Coordination Modes and Geometries: The imine nitrogen of the Schiff base is the primary coordination site. When additional donor groups, such as phenolic hydroxyls or other heteroatoms, are incorporated into the ligand backbone, they also participate in bonding, leading to the formation of multidentate chelates. sapub.orgresearchgate.net The coordination number and the preferred geometry of the resulting complex are influenced by the size, charge, and electronic configuration of the central metal ion, as well as the steric and electronic properties of the ligand.

For example, with divalent transition metals like Co(II), Ni(II), Cu(II), and Zn(II), ligands derived from salicylaldehyde typically form complexes with a 2:1 ligand-to-metal ratio. The resulting coordination geometries can be tetrahedral, square planar, or octahedral, depending on the metal and the potential coordination of solvent molecules or counter-ions. nih.govrdd.edu.iq Iron(III) complexes, for instance, frequently exhibit an octahedral geometry. rdd.edu.iq

Spectroscopic and Analytical Characterization: The formation and properties of these metal complexes are rigorously studied using several key techniques:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the synthesis of the Schiff base ligand and its coordination to the metal ion. The disappearance of the N-H stretching bands of the primary amine and the C=O band of the aldehyde, coupled with the appearance of a new band corresponding to the C=N (azomethine) stretch, confirms ligand formation. Upon complexation, this C=N stretching frequency typically shifts to a lower wavenumber, indicating the coordination of the imine nitrogen to the metal center. mdpi.comnih.gov Similarly, shifts in the phenolic C-O stretching vibration provide evidence for the involvement of the hydroxyl group in chelation. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide valuable information about their coordination geometry. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand, and bands in the visible region corresponding to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these d-d transitions are characteristic of specific geometries (e.g., octahedral vs. tetrahedral). researchgate.netnih.gov

Magnetic Susceptibility Measurements: For paramagnetic complexes, measuring the magnetic moment provides insight into the number of unpaired electrons on the metal ion. This data is instrumental in determining the coordination geometry. For example, Ni(II) complexes can be distinguished between diamagnetic square planar (low spin) and paramagnetic octahedral or tetrahedral (high spin) geometries. nih.govresearchgate.net

Table 2: Typical Coordination Geometries and Spectroscopic Data for Transition Metal Complexes of Analogous N, O-donor Schiff Base Ligands

| Metal Ion | Coordination Number | Typical Geometry | Magnetic Moment (μB) | Key UV-Vis Bands |

| Co(II) | 4 | Tetrahedral | 4.2 - 4.8 | d-d transitions in the visible region |

| Ni(II) | 4 | Square Planar | Diamagnetic | d-d transitions in the visible region |

| Cu(II) | 4 | Square Planar | 1.7 - 2.2 | Broad d-d band in the visible region |

| Zn(II) | 4 | Tetrahedral | Diamagnetic | Ligand-based transitions only |

| Fe(III) | 6 | Octahedral | ~5.9 | Charge transfer bands may obscure d-d transitions |

Biological Activity Studies of Phenyl N 4 Aminophenyl Carbamate Derivatives: in Vitro and Mechanistic Insights

In Vitro Antimicrobial and Antioxidant Activity Profiles of Derivatives

Derivatives of phenyl N-(4-aminophenyl)carbamate have been the subject of numerous studies to evaluate their effectiveness against various microbes and their capacity to counteract oxidative stress.

Antimicrobial Activity:

A range of phenylcarbamate derivatives have demonstrated notable in vitro antimicrobial activity. For instance, certain N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives, which incorporate a carbamate-like structure, have shown significant potency against Staphylococcus and Enterococcus species, with minimum inhibitory concentrations (MICs) as low as 1–4 µg/mL. mdpi.com Specifically, compounds designated as 16d and 16e were highly effective against clinical strains of staphylococci and also inhibited biofilm formation. mdpi.com Similarly, a series of benzyl (B1604629) and phenyl guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives, which can be considered structurally related to carbamates, exhibited potent antibacterial activity. mdpi.com One derivative, 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m, showed exceptional potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. mdpi.com In another study, o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate (B1207046) analogs were synthesized, and compounds 4k and 5f displayed maximum potency against S. aureus with a MIC value of 6.25 µg/ml, comparable to the standard drug ciprofloxacin. researchgate.net However, not all carbamate derivatives show broad-spectrum activity. A study on phenylcarbamic acid derivatives with a 4-(2-fluoro-/4-fluorophenyl)piperazin-1-yl moiety found them to be practically inactive against S. aureus, E. coli, and C. albicans. biomedscidirect.com This highlights the critical role of the specific substituents and their positions on the phenylcarbamic acid core in determining antimicrobial efficacy. biomedscidirect.com

Antioxidant Activity:

AntimycoBacterial Activity Investigations in Cell-Free and Cellular Models (In Vitro)

The antimycobacterial potential of compounds related to this compound has been explored in various in vitro models. While direct studies on this compound itself are limited, research on structurally similar molecules provides valuable insights.

For example, a series of N-alkyl nitrobenzamides, which can be considered structural simplifications of known inhibitors of the essential Mycobacterium tuberculosis enzyme DprE1, have shown promising antitubercular activities. mdpi.com The 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives were particularly active, with some exhibiting a minimum inhibitory concentration (MIC) of 16 ng/mL. mdpi.com In an ex vivo THP-1 human macrophage infection model, derivatives with alkyl chain lengths of six and twelve carbons demonstrated activity comparable to the frontline anti-TB drug isoniazid. mdpi.com

Similarly, studies on 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have identified compounds with potent in vitro growth inhibition of M. tuberculosis. mdpi.com The most effective analogues featured a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents. mdpi.com Furthermore, some 4-phenyl-1,8-naphthyridine derivatives with a piperazino group at specific positions have shown marked activity against Mycobacterium tuberculosis H37Rv. nih.gov

These findings underscore the potential of N-phenyl substituted heterocyclic compounds as a promising area for the development of new antimycobacterial agents. The in vitro and cellular models are crucial for identifying lead compounds and understanding their structure-activity relationships.

Anticancer Research Applications (In Vitro Cell Line Studies)

Derivatives of this compound and related structures have been a focal point of in vitro anticancer research, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.

Cytotoxicity Evaluation against Cancer Cell Lines (e.g., MCF-7)

The cytotoxic effects of phenylcarbamate derivatives have been extensively evaluated against a panel of human cancer cell lines, with a particular focus on the MCF-7 breast cancer cell line.

One study reported that synthetic derivatives of this compound exhibited cytotoxicity against MCF-7 cells by inducing G2/M cell cycle arrest. nih.gov Another study on 2-amino-4-phenylthiazole (B127512) derivatives found that compound 5b was the most potent against MCF-7 cells with an IC50 value of 0.2±0.01 µM. researchgate.net Similarly, N-(phenylcarbamothioyl)-benzamide derivatives, which are structurally related, showed better cytotoxic activities against MCF-7 cells compared to the anticancer drug hydroxyurea (B1673989). researchgate.net Specifically, the IC50 values for N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide were 0.27 mM and 0.31 mM, respectively, while hydroxyurea had an IC50 of 9.76 mM. researchgate.net

The cytotoxic potential of these derivatives is not limited to MCF-7 cells. For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have shown potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Carbamate derivatives of melampomagnolide B also displayed significant growth inhibition across a panel of sixty human cancer cell lines, with some analogs exhibiting GI50 values in the nanomolar range. nih.gov

These studies highlight the broad cytotoxic potential of phenylcarbamate derivatives against various cancer cell lines, underscoring the importance of further investigation into their therapeutic applications.

Enzyme Inhibition Studies (e.g., Deubiquitinase Inhibitors, Aromatase Enzyme)

Derivatives of this compound and related structures have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as deubiquitinases and aromatase.

Aromatase Inhibition:

Aromatase is a crucial enzyme in estrogen biosynthesis, and its inhibition is a key strategy in treating estrogen-receptor-positive breast cancer. nih.gov Studies on 4-N-substituted amino-4H-1,2,4-triazole derivatives, which can be considered structurally analogous to this compound, have identified potent aromatase inhibitors. nih.gov Specifically, derivatives with strong electron-withdrawing groups on the phenyl moiety, such as the 4-(4-cyanophenyl)amino and 4-(4-nitrophenyl)amino derivatives, demonstrated significant inhibitory activity. nih.gov One compound, 4-[(4-bromobenzyl)(4-cyanophenyl)amino]-4H-1,2,4-triazole (YM511), was found to be a highly potent and selective aromatase inhibitor with IC50 values of 0.4 nM and 0.12 nM in rat ovary and human placenta assays, respectively. nih.gov

Coumarin (B35378) derivatives have also been identified as potent aromatase inhibitors. For example, 4-benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin acts as a competitive inhibitor of aromatase with a Ki value of 84 nM. nih.gov

Structure-Activity Relationship (SAR) Analysis in In Vitro and In Silico Biological Contexts

The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Variations in the substituents on the phenyl rings can significantly influence their therapeutic efficacy.

Key Research Findings:

In the study of 4-phenoxy-phenyl isoxazoles, which share a similar phenyl-O-phenyl core structure, it was found that the nature of the alkoxy group at one end of the molecule plays a crucial role in the inhibition of human acetyl-CoA carboxylase 1 (hACC1). nih.gov Derivatives with shorter alkoxy chains demonstrated weaker inhibitory activity compared to those with longer chains, such as a propoxy group, which showed significantly higher inhibition. nih.gov

For N-benzyl-2-phenylpyrimidin-4-amine derivatives, modifications to the peripheral phenyl ring were generally well-tolerated, causing only slight changes in potency. acs.org However, the introduction of a phenyl ring at the 4-position of the benzylamine (B48309) moiety was well-tolerated and maintained comparable inhibitory activity against USP1/UAF1 deubiquitinase. acs.org

In a series of 4-phenyl-2-quinolone derivatives, which can be considered bio-isosteres of certain carbamate-containing structures, the position of methoxy (B1213986) substitutions on the quinolone core significantly impacted their anticancer activities. nih.gov This highlights the importance of the substitution pattern on the heterocyclic ring system in dictating biological response.

Computational studies on pyrimidine-4,6-diamine-based compounds have established robust 3D-QSAR models. nih.gov These models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have successfully established a structure-activity relationship and demonstrated good predictive power for the inhibitory activity of these compounds. nih.gov

Interactive Data Table: Structure-Activity Relationship of Phenyl Carbamate Analogs

| Compound Class | Structural Modification | Effect on Biological Activity | Target |

| 4-Phenoxy-phenyl isoxazoles | Increasing length of alkoxy chain (e.g., propoxy) | Increased inhibitory activity nih.gov | hACC1 nih.gov |

| 4-Phenoxy-phenyl isoxazoles | Short-chain alkoxy groups | Weaker inhibitory activity nih.gov | hACC1 nih.gov |

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Phenyl ring substitution at the 4-position of benzylamine | Well-tolerated, comparable IC50 value acs.org | USP1/UAF1 acs.org |

| N-Benzyl-2-phenylpyrimidin-4-amine derivatives | Various electron-withdrawing and -donating groups on the phenyl ring | Fairly flat SAR acs.org | USP1/UAF1 acs.org |

Mechanistic Exploration of Molecular Interactions with Biological Targets (e.g., Receptor Binding, Molecular Docking with Enzymes/Receptors)

Molecular modeling and docking studies have provided a deeper understanding of how this compound derivatives interact with their biological targets at the molecular level. These in silico approaches have been instrumental in elucidating the binding modes and key interactions that are essential for their biological function.

Detailed Mechanistic Insights:

Molecular docking studies of 4-phenoxy-phenyl isoxazole (B147169) derivatives with the carboxyltransferase (CT) domain of acetyl-CoA carboxylase (ACC) revealed that potent inhibitors form multiple hydrogen bonds with the target enzyme. nih.gov For example, the most potent compound in one study formed three hydrogen bonds within the active site, contributing to its high inhibitory activity (IC50 = 99.8 nM). nih.gov

In the case of N-substituted-4-phenylphthalazin-1-amine derivatives targeting VEGFR-2, molecular modeling studies showed a strong correlation between the docking scores and the experimentally determined inhibitory activities. nih.gov The most potent derivative exhibited an IC50 value of 0.14 µM against VEGFR-2. nih.gov

Docking studies of 4-phenyl thiazol-2-amine derivatives with the estrogen receptor-alpha (ER-α) have shown that these compounds fit within the same hydrophobic pocket as the standard drug tamoxifen. nih.gov The binding affinity is influenced by various substitutions, with some derivatives showing better docking scores than tamoxifen. nih.gov

For a series of 5-(4-aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs designed to target the Epidermal Growth Factor Receptor (EGFR), molecular docking revealed specific binding interactions. researchgate.net The compound with the best inhibitory potential displayed a binding energy of -6.38 Kcal/mol. researchgate.net

Molecular dynamics (MD) simulations have been used to assess the stability of ligand-protein complexes. For pyrimidine-4,6-diamine-based compounds targeting FMS-like tyrosine kinase-3 (FLT3), MD simulations provided critical information on the stability and binding affinity of the docked compounds. nih.gov These studies identified key residues such as K644, C694, F691, E692, N701, D829, and F830 as being crucial for ligand binding in the hydrophobic active site. nih.gov

The interaction of N-phenylbenzamides with the Aminoglycoside-2″-phosphotransferase-IIa (APH2″-IIa) enzyme has been investigated through molecular docking to understand their potential antibacterial activity. mdpi.com Similarly, their interactions with the aspartic proteinases enzyme (Saps) have been modeled to explore their antifungal properties. mdpi.com

Interactive Data Table: Molecular Docking and Interaction Data of Phenyl Carbamate Analogs

| Compound Class | Biological Target | Key Interactions/Findings | Binding Energy/Potency |

| 4-Phenoxy-phenyl isoxazoles | Acetyl-CoA Carboxylase (ACC) | Formation of three hydrogen bonds with the CT domain. nih.gov | IC50 = 99.8 nM for the most potent derivative. nih.gov |

| N-Substituted-4-phenylphthalazin-1-amine derivatives | VEGFR-2 | High correlation between docking scores and in vitro activity. nih.gov | IC50 = 0.14 µM for the most potent derivative. nih.gov |

| 4-Phenyl thiazol-2-amine derivatives | Estrogen Receptor-alpha (ER-α) | Compounds fit in the same hydrophobic pocket as tamoxifen. nih.gov | Docking scores ranging from -6.658 to -8.911 kcal/mol. nih.gov |

| 5-(4-Aminophenyl)-4-substituted phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione analogs | Epidermal Growth Factor Receptor (EGFR) | Specific molecular level interactions revealed during molecular dynamic simulation. researchgate.net | Binding energy of -6.38 Kcal/mol for the best inhibitor. researchgate.net |

| Pyrimidine-4,6-diamine-based compounds | FMS-like tyrosine kinase-3 (FLT3) | Interaction with key residues K644, C694, F691, E692, N701, D829, and F830. nih.gov | CoMFA and CoMSIA models showed good predictive power. nih.gov |

| N-Phenylbenzamides | Aminoglycoside-2″-phosphotransferase-IIa (APH2″-IIa) and Aspartic Proteinases (Saps) | Docking studies used to predict antibacterial and antifungal activities. mdpi.com | Not specified in the provided text. |

Future Research Directions and Emerging Paradigms for Phenyl N 4 Aminophenyl Carbamate

Development of Novel Catalytic Systems for Highly Selective and Efficient Synthesis

The synthesis of phenyl N-(4-aminophenyl)carbamate and its analogues has traditionally relied on established methods. However, the future necessitates the development of more sophisticated catalytic systems that offer higher efficiency, selectivity, and sustainability.

A significant area of future research will involve the exploration of transition metal catalysts beyond conventional choices. While palladium-catalyzed cross-coupling reactions have been instrumental in forming C-N bonds in N-aryl carbamates mit.eduorganic-chemistry.orgmit.edu, emerging research highlights the potential of more earth-abundant and cost-effective metals. For instance, nickel-catalyzed amination of aryl carbamates has shown promise for its broad scope and utility in sequential cross-coupling reactions nih.gov. Future investigations could focus on adapting nickel catalysis for the specific synthesis of this compound, potentially offering a more economical and scalable production route.

Furthermore, copper-catalyzed Chan-Lam coupling presents another mild and efficient pathway for the synthesis of N-aryl carbamates at room temperature, avoiding the need for harsh reagents nih.gov. Research in this direction could optimize copper-based catalysts for the reaction between a substituted phenol (B47542) and an amino-containing precursor to yield the target molecule with high functional group tolerance. Iron-catalyzed oxidative cross-coupling of phenols with formamides also represents a promising and environmentally benign approach to phenyl carbamates tandfonline.com.

The development of novel ligands to fine-tune the reactivity and selectivity of these metal catalysts will be a crucial aspect of this research. The goal is to achieve regioselective and chemoselective transformations, which are particularly important when dealing with multifunctional molecules like this compound.

| Catalyst System | Potential Advantages for this compound Synthesis | Key Research Focus |

| Palladium-based | High efficiency and broad substrate scope for N-aryl carbamate (B1207046) formation. mit.eduorganic-chemistry.orgmit.edu | Development of more active and stable catalysts for industrial-scale production. |

| Nickel-based | Cost-effective alternative to palladium with broad functional group tolerance. nih.gov | Optimization for selective amination in the presence of the carbamate moiety. |

| Copper-based | Mild reaction conditions (room temperature) and avoidance of harsh bases. nih.gov | Ligand design to enhance catalytic activity and prevent side reactions. |

| Iron-based | Environmentally benign and abundant catalyst for oxidative coupling. tandfonline.com | Exploring the scope of formamide (B127407) partners for diverse analogue synthesis. |

Integration of Advanced Computational Modeling for Predictive Design of Functional Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of this compound derivatives with tailored properties. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

Future research will leverage computational modeling to:

Predict Reaction Outcomes: By simulating reaction pathways and transition states, computational studies can help in selecting the most promising catalytic systems and reaction conditions, thereby reducing experimental trial and error. Computational studies have already been used to elucidate the catalytic cycle in nickel-catalyzed amination of aryl carbamates nih.gov.

Design Functional Derivatives: In silico screening of virtual libraries of this compound analogues can identify candidates with desired electronic, optical, or biological properties. This predictive capability will guide synthetic efforts towards molecules with a higher probability of success.

Exploration of Undiscovered Chemical Transformations and Novel Reactivity Modes

The this compound molecule possesses multiple reactive sites, including the aromatic rings, the amine group, and the carbamate linkage itself. Future research will aim to uncover and exploit novel chemical transformations at these sites to generate a diverse range of functionalized derivatives.

One area of exploration will be the selective functionalization of the aromatic rings through late-stage C-H activation. This would allow for the introduction of various substituents to modulate the electronic and steric properties of the molecule. The carbamate group, often considered a stable linkage, can also be targeted for transformations. Research into the cleavage and subsequent functionalization of the carbamate bond under specific conditions could open up new synthetic routes.

Furthermore, the primary amine group is a key handle for a wide array of chemical modifications. Beyond simple acylation or alkylation, future work could explore more complex transformations, such as its participation in multicomponent reactions or its use as a directing group for ortho-metalation and subsequent functionalization of the aniline (B41778) ring.

Expansion into Interdisciplinary Materials Science Applications Beyond Current Scope

While carbamates are well-known precursors to polyurethanes mit.eduorganic-chemistry.orgmit.edu, the unique structure of this compound suggests its potential in a broader range of materials science applications. Its rigid aromatic structure combined with the hydrogen-bonding capabilities of the carbamate and amine groups could be exploited in the design of novel functional materials.

Future research directions in this area include:

Organic Electronics: The π-conjugated system of this compound could be extended through polymerization or incorporation into larger conjugated structures to create materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The hydrogen-bonding motifs present in the molecule could be utilized to construct well-defined supramolecular assemblies, such as liquid crystals, gels, or porous organic frameworks (POFs).

Smart Materials: Derivatives of this compound could be designed to respond to external stimuli such as light, heat, or pH, leading to applications in sensors, actuators, or responsive coatings.

Deepening Mechanistic Understanding of In Vitro Biological Effects and Molecular Recognition

The carbamate functional group is a prevalent feature in many biologically active compounds and approved drugs nih.gov. Preliminary studies on various O-phenyl-N-aryl carbamates have revealed potential inhibitory activity against enzymes like acetylcholinesterase and lipoxygenase researchgate.net. This suggests that this compound and its derivatives may also exhibit interesting biological effects.

Future research should focus on a systematic in vitro evaluation of this compound and its analogues against a panel of biological targets. This will involve:

High-Throughput Screening: Testing a library of derivatives against various enzymes, receptors, and cell lines to identify potential lead compounds for drug discovery.

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how the molecule interacts with its biological target at the molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking can be employed to elucidate the binding mode and key interactions. For example, in silico modeling and in vitro assays have identified several carbamate insecticides as ligands for melatonin (B1676174) receptors nih.gov.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing the impact on its biological activity will be crucial for optimizing potency and selectivity.

Strategies for Expanding the Chemical Space of this compound Analogues

To fully explore the potential of this compound, it is essential to develop robust strategies for expanding its chemical space. This involves creating a diverse library of analogues with variations in all parts of the molecule.

Key strategies for analogue synthesis will include:

Modification of the Phenyl Ring: Introducing a wide range of substituents with varying electronic and steric properties onto the phenyl ring of the carbamate.

Variation of the Carbamate Linkage: While the core is a carbamate, exploring bioisosteric replacements or modifications of the carbamate itself could lead to novel properties.